Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
CAS No.:
Cat. No.: VC13502974
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19NO4 |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
| Standard InChI | InChI=1S/C19H19NO4/c1-12(18(21)23-2)20-19(22)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,20,22)/t12-/m1/s1 |
| Standard InChI Key | NLYFFHNUTFDXLO-GFCCVEGCSA-N |
| Isomeric SMILES | C[C@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate belongs to the class of Fmoc-protected amino acid esters. Its structure comprises three key components:
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Fmoc Group: The 9-fluorenylmethoxycarbonyl moiety acts as a temporary protecting group for the amino functionality, ensuring selective reactivity during peptide chain elongation.
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Methyl Ester: The terminal methyl ester () stabilizes the carboxylic acid group, preventing undesired side reactions during synthesis.
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Chiral Center: The (2R) configuration at the alpha-carbon ensures stereochemical integrity, critical for biological activity in peptide-based therapeutics .
The compound’s isomeric SMILES notation, , explicitly defines its stereochemistry and substituent arrangement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | Methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
| InChI Key | NLYFFHNUTFDXLO-GFCCVEGCSA-N |
| Solubility | Soluble in DMF, DCM, THF |
| Stability | Stable under inert conditions |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for confirming the compound’s structure. The -NMR spectrum typically exhibits resonances for the fluorenyl aromatic protons (7.2–7.8 ppm), methyl ester singlet (3.6 ppm), and methine proton adjacent to the Fmoc group (4.2–4.5 ppm). High-resolution MS data align with the theoretical molecular weight of 325.4 g/mol, with fragmentation patterns confirming the Fmoc and methyl ester functionalities.
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves a two-step process:
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Amino Protection: (2R)-2-aminopropanoic acid reacts with fluoren-9-ylmethyl chloroformate (Fmoc-Cl) in the presence of a base like sodium bicarbonate. This step introduces the Fmoc group to the amino nitrogen, forming Fmoc-protected alanine.
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Esterification: The carboxylic acid group is subsequently esterified using methanol and a coupling agent such as thionyl chloride () or dicyclohexylcarbodiimide (DCC), yielding the methyl ester.
Optimization Considerations
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Base Selection: Tertiary amines like -diisopropylethylamine (DIPEA) enhance reaction efficiency by scavenging HCl generated during Fmoc protection.
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Solvent Systems: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both Fmoc-Cl and amino acid derivatives.
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Temperature Control: Reactions are conducted at 0–25°C to minimize racemization and side-product formation .
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
The compound serves as a building block in SPPS, where its Fmoc group is selectively removed using 20% piperidine in dimethylformamide (DMF). This orthogonal protection strategy allows sequential coupling of amino acids without disturbing the growing peptide chain .
Advantages Over Alternative Protecting Groups
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Fmoc vs. Boc: Unlike tert-butoxycarbonyl (Boc), which requires acidic deprotection (e.g., trifluoroacetic acid), Fmoc removal under basic conditions preserves acid-labile side chains (e.g., Trp, Tyr).
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Compatibility with Automation: The mild deprotection conditions of Fmoc chemistry facilitate automated peptide synthesizers, enhancing reproducibility and scalability .
Table 2: Comparison of Fmoc and Boc Protecting Groups
| Parameter | Fmoc | Boc |
|---|---|---|
| Deprotection Reagent | Piperidine | TFA |
| Stability to Acid | Stable | Labile |
| Side-Chain Compatibility | Broad | Limited |
Comparative Analysis with Related Compounds
Stereochemical Analogues
The (2S)-enantiomer, Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate, shares identical functional groups but differs in chirality. This distinction is critical for synthesizing D-peptides, which exhibit enhanced metabolic stability in drug development .
Structural Analogues
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Fmoc-3-(4-Thiazolyl)-D-alanine: Incorporates a thiazole ring, enabling metal coordination in catalytic peptides .
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Fmoc-N-Me-Ala(4-Thz)-OH: Features N-methylation and a thiazolyl side chain, reducing peptide backbone flexibility .
Recent Advances and Future Directions
Innovations in Deprotection Techniques
Recent studies explore microwave-assisted Fmoc deprotection, reducing reaction times from hours to minutes while maintaining enantiomeric purity.
Expanding Applications in Drug Discovery
The compound’s methyl ester is a precursor to protease inhibitors and cytokine modulators. Hydrolysis of the ester yields Fmoc-(2R)-Ala-OH, which is conjugated to nanoparticles for targeted drug delivery .
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